3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione
Overview
Description
3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione, also known as MTMD, is a chemical compound that belongs to the class of thiazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including topoisomerase IIα, protein kinase C, and cyclooxygenase-2, which are involved in cell proliferation, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione is its potential therapeutic applications in various diseases, including cancer and inflammation. It has also been shown to have low toxicity in animal studies. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.
Scientific Research Applications
3-(2-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Properties
IUPAC Name |
(5Z)-3-(2-methoxyphenyl)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-10-7-8-11(21-10)9-14-15(18)17(16(19)22-14)12-5-3-4-6-13(12)20-2/h3-9H,1-2H3/b14-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTIARXUFCVGMF-ZROIWOOFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=O)N(C(=O)S2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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